molecular formula C21H18N4O B2936346 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 862810-05-7

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No. B2936346
CAS RN: 862810-05-7
M. Wt: 342.402
InChI Key: BLSZJJZKJSBATH-UHFFFAOYSA-N
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Description

“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide” is a compound that is part of the imidazo[1,2-a]pyridine derivatives . These derivatives have been identified as potent Nek2 inhibitors and have shown distinctive in vitro and in vivo antitumor activity .


Synthesis Analysis

The synthesis of these compounds involves structure-based design techniques and bioisostere . The studies identified a nonlinear structure-activity relationship (SAR) for activity against both Nek2 and cancer cells .


Molecular Structure Analysis

The molecular structure of these compounds is based on an imidazo[1,2-a]pyridine scaffold . This scaffold is crucial for the activity of the compounds against Nek2 and cancer cells .


Chemical Reactions Analysis

The compounds effectively inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . This suggests that the compounds interact with cellular mechanisms to halt the cell cycle and trigger programmed cell death .

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Antiviral Agents : Imidazo[1,2-a]pyridines, with structural similarities to "N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide," have been designed and tested as inhibitors of human rhinovirus, demonstrating significant antiviral activity. These compounds are notable for their stereospecific synthesis and potential as therapeutic agents against viral infections (Hamdouchi et al., 1999).

Gastrointestinal Research

  • Antiulcer Agents : Research into substituted imidazo[1,2-a]pyridines has unveiled their dual functionality as gastric antisecretory and cytoprotective agents. These compounds exhibit significant activity in gastrointestinal research, providing insights into the development of novel antiulcer medications (Kaminski et al., 1985).

Neurological Research

  • Melatonin Receptor Ligands : Imidazo[1,2-a]pyridines have been identified as novel ligands for melatonin receptors, with specific derivatives showing high affinities for MT1 and MT2 receptors. This research opens new pathways for the development of treatments for sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).

Cancer Research

  • Antitumor Activity : A series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, closely related to the queried compound, have been synthesized and evaluated for their antitumor activities against various cancer cell lines. These findings highlight the potential of imidazo[1,2-a]pyridine derivatives in oncological research and therapy development (Chena et al., 2022).

Mechanism of Action

The mechanism of action of these compounds involves inhibition of Nek2, a protein kinase involved in cell cycle regulation . By inhibiting Nek2, the compounds can disrupt the cell cycle and induce apoptosis in cancer cells .

Future Directions

The compounds, particularly MBM-17 and MBM-55, have shown potential for substantial therapeutic application in cancer treatment . Future research could focus on further optimizing these compounds and conducting more extensive in vivo studies to assess their efficacy and safety in a clinical setting .

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-15-5-2-6-16(11-15)12-20(26)23-18-8-3-7-17(13-18)19-14-25-10-4-9-22-21(25)24-19/h2-11,13-14H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSZJJZKJSBATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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